Potassium citrate monohydrate

Description

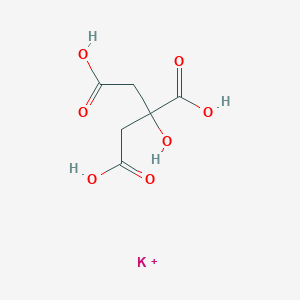

Structure

2D Structure

Propriétés

Key on ui mechanism of action |

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. |

|---|---|

Numéro CAS |

6100-05-6 |

Formule moléculaire |

C6H10KO8 |

Poids moléculaire |

249.24 g/mol |

Nom IUPAC |

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

Clé InChI |

KXXBTYROZQVYLL-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K+] |

SMILES canonique |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[K] |

Color/Form |

WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |

Autres numéros CAS |

6100-05-6 |

Description physique |

Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |

Numéros CAS associés |

6100-05-6 (Parent) 866-84-2 (anhydrous) |

Solubilité |

1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |

Synonymes |

Anhydrous, Potassium Citrate Citrate, Potassium Potassium Citrate Potassium Citrate Anhydrous |

Origine du produit |

United States |

Synthetic Methodologies and Process Engineering for Potassium Citrate Monohydrate

Fundamental Chemical Reaction Pathways for Potassium Citrate (B86180) Synthesis

The synthesis of potassium citrate is primarily achieved through straightforward and well-understood chemical reactions, with a focus on neutralization.

Neutralization Reactions and Stoichiometric Considerations

The most common and industrially favored method for producing potassium citrate is the neutralization of citric acid with a potassium source. wikipedia.org This acid-base reaction is exothermic and results in the formation of potassium citrate and water. quora.com Citric acid is a triprotic acid, meaning it has three acidic protons that can be neutralized. For the synthesis of tripotassium citrate, a complete neutralization is required.

The primary potassium sources used in this reaction are potassium hydroxide (B78521) (KOH), potassium carbonate (K₂CO₃), and potassium bicarbonate (KHCO₃). wikipedia.org The choice of potassium source can depend on factors like cost, purity, and reaction kinetics.

Stoichiometry: The reaction stoichiometry is crucial for ensuring complete conversion to tripotassium citrate. Citric acid (H₃C₆H₅O₇) reacts with the potassium base in a 1:3 molar ratio. quora.com

The balanced chemical equations for the reactions are as follows:

With Potassium Hydroxide: C₆H₈O₇ + 3 KOH → K₃C₆H₅O₇ + 3 H₂O quora.com

With Potassium Carbonate: 2 C₆H₈O₇ + 3 K₂CO₃ → 2 K₃C₆H₅O₇ + 3 H₂O + 3 CO₂

With Potassium Bicarbonate: C₆H₈O₇ + 3 KHCO₃ → K₃C₆H₅O₇ + 3 H₂O + 3 CO₂ google.com

When using potassium carbonate or bicarbonate, carbon dioxide is produced as a byproduct, and the reaction continues until effervescence ceases. google.com

Table 1: Reactants for Potassium Citrate Synthesis via Neutralization

| Acid | Potassium Source (Base) | Key Consideration |

|---|---|---|

| Citric Acid (C₆H₈O₇) | Potassium Hydroxide (KOH) | Strong base, direct reaction to salt and water. |

| Citric Acid (C₆H₈O₇) | Potassium Carbonate (K₂CO₃) | Produces carbon dioxide gas as a byproduct. |

| Citric Acid (C₆H₈O₇) | Potassium Bicarbonate (KHCO₃) | Milder base, also produces carbon dioxide gas. |

Exploration of Alternative Precursors and Feedstock Optimization

While direct neutralization is standard, alternative synthesis routes have been explored. Some patented processes utilize citric acid ammonium (B1175870) salt (ammonium citrate) as a precursor. google.com In this method, a solution of ammonium citrate is passed through an ion-exchange resin column. A potassium-containing solution, such as potassium carbonate, is then used to elute the column, substituting the ammonium ions with potassium ions to form a potassium citrate solution. google.com This method may be employed when starting from different raw material streams, such as fermentation broths where citric acid is present as an ammonium salt.

Feedstock optimization is critical for an efficient process. This involves using high-purity citric acid and potassium sources to minimize the presence of impurities that would need to be removed in downstream processing. For instance, citric acid is often produced via fermentation, and purification of the initial fermentation broth is a key step before its use in citrate salt production. google.com The use of biomass feedstocks like sunflower discs or tannins has been researched, but primarily for the production of porous carbons using potassium citrate as an activating agent, not for the synthesis of the compound itself. researchgate.netresearchgate.net

Advanced Process Design and Optimization in Industrial-Scale Production

The industrial-scale production of potassium citrate monohydrate has evolved from simple batch operations to more sophisticated continuous processes, with a strong focus on maximizing efficiency, yield, and product quality.

Comparative Analysis of Batch and Continuous Manufacturing Processes

Both batch and continuous manufacturing processes are used in the pharmaceutical and chemical industries for producing potassium citrate. google.comnnit.com

Batch Manufacturing: This is the traditional approach where reactants are loaded into a vessel, the reaction proceeds, and then the product is harvested in a distinct batch. nnit.com This method is well-established but has several drawbacks for potassium citrate production. These include the potential for batch-to-batch inconsistency, higher risk of contamination from direct contact with operators and air, and longer processing times, especially for crystallization, which can take over eight hours. google.com

Continuous Manufacturing: This modern approach involves a continuous flow of materials through an integrated series of unit operations. gabi-journal.net For potassium citrate, this means the neutralization reaction, concentration, and crystallization occur in a continuous, uninterrupted stream. google.com This method offers significant advantages, including more stable and uniform product quality, reduced impurities, enhanced safety, and lower energy consumption. google.comgabi-journal.net The ability to scale production by simply extending the run time makes it a more agile and cost-effective method. nnit.com

Table 2: Comparison of Batch vs. Continuous Manufacturing for Potassium Citrate

| Parameter | Batch Manufacturing | Continuous Manufacturing |

|---|---|---|

| Process Flow | Sequential, discrete steps with hold times. nnit.com | Integrated, uninterrupted flow of materials. gabi-journal.net |

| Product Consistency | Prone to batch-to-batch variation. google.com | High consistency and uniform product quality. google.com |

| Efficiency & Yield | Lower throughput; yield affected by long processing. researchgate.net | Higher throughput; optimized yield and lower mother liquor return rate. google.com |

| Quality Control | Off-line testing between steps. gabi-journal.net | Real-time monitoring and control (PAT). gabi-journal.net |

| Cost | Higher labor and operational costs; larger equipment footprint. acs.org | Lower long-term costs; smaller footprint. nnit.com |

| Flexibility | Scaling up requires larger equipment. | Easily scalable by adjusting run time. nnit.com |

Factors Governing Reaction Efficiency and Product Yield

Several critical parameters must be carefully controlled to maximize the efficiency of the reaction and the final product yield.

Solubility: A major challenge in potassium citrate production is its high solubility in water, which can complicate crystallization and lead to lower yields as a significant amount remains in the mother liquor. google.com

Supersaturation: The level of supersaturation is a key driving force for crystallization. Optimal nucleation and crystal growth rates for potassium citrate have been found to occur when the supersaturation level is maintained in a specific range, typically between 1.05 and 1.15. mdpi.com

Temperature and pH: Temperature influences both reaction rates and the solubility of the product. mdpi.com Controlling the reaction temperature and the pH at the endpoint of neutralization is crucial for preventing the formation of impurities and ensuring the correct crystal hydrate (B1144303) form is produced. google.comencyclopedia.pub For instance, one patented continuous process operates at a higher temperature (55–63°C) than traditional batch methods to improve crystallization and product quality. google.com

Process Control: In continuous systems, the use of Process Analytical Technology (PAT) allows for real-time monitoring and control of critical parameters, ensuring the process remains within its optimal window, which enhances yield and ensures consistent quality. gabi-journal.net

Integration of Downstream Processing and Purification Strategies

Once the chemical synthesis is complete, the resulting potassium citrate solution undergoes several downstream processing steps to isolate and purify the final this compound product. encyclopedia.pub

The typical downstream sequence includes:

Filtration: The initial reaction solution is filtered, often through membrane filters, to remove any insoluble impurities or particulate matter. google.com

Decolorization: Activated carbon is often added to the solution to adsorb colored impurities, followed by another filtration step to remove the carbon. google.com

Concentration and Crystallization: This is a critical step where the purified solution is concentrated by evaporating the solvent (water), typically under vacuum, to create a supersaturated solution from which potassium citrate crystals can form. google.com The monohydrate is the primary form obtained from this process. encyclopedia.pub Controlling the rate of evaporation and cooling is essential for achieving the desired crystal size and purity. mdpi.com

Centrifugation and Washing: The crystallized potassium citrate is separated from the mother liquor using a centrifuge. The crystals may then be washed with a small amount of purified water to remove any remaining impurities.

Drying: The final step involves drying the wet crystals, often in a fluid bed dryer, to obtain the final, free-flowing this compound powder. google.com

Green Chemistry Principles and Sustainable Synthesis Approaches in this compound Production

The industrial production of this compound, a significant compound in the food, pharmaceutical, and technical sectors, is increasingly adopting green chemistry principles to enhance sustainability. jungbunzlauer.comatamanchemicals.com The synthesis primarily involves the neutralization of citric acid with a high-purity potassium source, followed by crystallization. jungbunzlauer.comwikipedia.org Therefore, sustainable practices are focused on both the upstream production of citric acid and the downstream processing into its potassium salt.

The core of sustainable potassium citrate production lies in the manufacturing of its precursor, citric acid. The dominant industrial method for citric acid production is microbial fermentation, a process that aligns well with green chemistry principles. elchemy.com This biotechnological approach is considered more cost-effective and scalable than extraction from natural sources like citrus fruits. elchemy.comcommonshare.com Fungi, particularly specialized strains of Aspergillus niger, are widely used due to their high production efficiency from inexpensive, renewable substrates. elchemy.comnih.govresearchgate.net

Renewable Raw Materials for Citric Acid Fermentation

A key aspect of sustainable synthesis is the utilization of renewable and often waste-based feedstocks for the fermentation process. This strategy helps create a circular economy, turning industrial by-products into valuable chemicals and reducing the environmental footprint of production. elchemy.com A variety of agro-industrial wastes and renewable materials have been successfully employed for citric acid production.

Key renewable substrates include:

Molasses: A by-product of the sugar industry, molasses is a rich source of sugars that microorganisms can readily convert to citric acid. researchgate.netacciomate.com

Agro-industrial Wastes: Materials such as fruit wastes (banana peel, orange peel, apple pomace), starch-based materials, and other plant biomass serve as inexpensive and abundant substrates. nih.govresearchgate.net Their use minimizes environmental problems associated with waste disposal and reduces production costs. researchgate.net

Glycerol and Oils: Crude glycerol, a by-product of biodiesel production, and various plant oils like rapeseed oil are also viable carbon sources for fermentation by yeasts such as Yarrowia lipolytica. mdpi.com

The table below summarizes research findings on the use of various renewable raw materials for citric acid production.

| Microorganism | Substrate | Research Findings |

| Aspergillus niger | Molasses | A commonly used cheap substrate for large-scale industrial production. elchemy.comnih.gov |

| Aspergillus niger | Fruit Wastes (e.g., apple pomace, banana peel) | Successfully used as a substrate, demonstrating the potential of converting food waste into a value-added product. researchgate.net |

| Yarrowia lipolytica | Rapeseed Oil | Mutant strains have shown effective growth and synthesis of citric acid from this renewable plant oil. mdpi.com |

| Yarrowia lipolytica | Crude Glycerol | Utilizes waste from the biodiesel industry, contributing to a circular economy. mdpi.com |

Process Engineering and Optimization for Sustainability

Beyond raw materials, process engineering plays a crucial role in the sustainable synthesis of this compound.

Energy-Efficient Crystallization: The final steps of production involve concentrating the potassium citrate solution and inducing crystallization. google.com Traditional methods can be energy-intensive. Modern approaches focus on optimizing this step to save energy and improve product quality. mdpi.com Techniques such as continuous crystallization have been shown to reduce energy consumption and enable lower mother liquor turn-back rates. mdpi.com Research has shown that controlling the supersaturation level (optimally between 1.05 and 1.15) during evaporative crystallization can maximize nucleation and crystal growth rates, leading to a more efficient process. mdpi.comencyclopedia.pub

Waste Reduction and Valorization: Sustainable production aims to minimize waste. In the context of potassium citrate, this includes:

Recycling Mother Liquor: Patent literature describes methods using ion exchange technology to purify and extract residual potassium citrate from the final mother liquor, which cannot be recovered by repeated crystallization. This reduces waste and recovers valuable product. google.com

Utilization of Fermentation By-products: The biomass and other residues from the fermentation process can be repurposed, for example, as animal feed or fertilizers, further minimizing waste. acciomate.com

Solvent-Free and Greener Synthesis Routes: Research into novel synthesis methods aligns with green chemistry goals. For instance, mechanochemical synthesis, a solvent-free method, has been explored for preparing porous carbons using potassium citrate as a greener activating agent. mdpi.comresearchgate.net This highlights the potential for developing new, cleaner production pathways that reduce or eliminate the use of hazardous solvents. researchgate.net

Biocatalysis: The fermentation process itself is a prime example of biocatalysis. Enzymes within the microorganisms, such as citrate synthase, catalyze the conversion of substrates into citric acid under mild, aqueous conditions. ebi.ac.ukproteopedia.orgnih.gov This biological process avoids the harsh chemicals and extreme conditions that might be required in purely chemical syntheses. mdpi.com

The following table outlines the application of key green chemistry principles in the production of this compound.

| Green Chemistry Principle | Application in this compound Production |

| Use of Renewable Feedstocks | Citric acid, the precursor, is produced via fermentation of renewable resources like molasses, fruit waste, and crude glycerol. researchgate.netacciomate.commdpi.com |

| Waste Prevention/Minimization | Ion exchange technology is used to recover potassium citrate from mother liquor, and fermentation by-products are used as fertilizer or animal feed. acciomate.comgoogle.com |

| Design for Energy Efficiency | Continuous crystallization processes and optimization of supersaturation levels are employed to reduce energy consumption during purification. mdpi.com |

| Use of Catalysis | Biocatalysis through microbial fermentation (Aspergillus niger, Yarrowia lipolytica) efficiently converts substrates to citric acid under mild conditions. nih.govmdpi.com |

| Safer Solvents and Auxiliaries | The primary synthesis occurs in water, an environmentally benign solvent. nih.govpatsnap.com Research into solvent-free mechanochemical methods is also underway. mdpi.comresearchgate.net |

By integrating these green chemistry principles, the production of this compound can be made more sustainable, reducing its environmental impact while maintaining economic viability.

Crystallization Science of Potassium Citrate Monohydrate

Mechanistic Studies of Citrate (B86180) Crystallization and Hydrate (B1144303) Formation

The formation of potassium citrate monohydrate from a solution is a complex process involving nucleation, crystal growth, and the potential for polymorphic transformations. Understanding these fundamental mechanisms is paramount for controlling the final crystal attributes.

Investigation of Nucleation and Crystal Growth Kinetics in Potassium Citrate Systems

The foundational steps of crystallization—nucleation and subsequent crystal growth—are the primary determinants of the final crystal size distribution and morphology. nih.govmdpi.com While systematic research on the nucleation and growth mechanisms of citrates is not extensive, studies have begun to shed light on these processes. nih.govmdpi.com The primary research focus has been on understanding how external factors like solvent composition, temperature, and supersaturation influence crystal nucleation and growth, often on a phenomenological level to enhance nucleation and growth rates. mdpi.comencyclopedia.pub

The common methods for crystallizing citrates, which include evaporation, cooling, and chemical reactions, work synergistically to influence nucleation and growth. mdpi.comencyclopedia.pub For instance, in evaporative crystallization, the removal of the solvent creates a concentration gradient, which is a key driver for the crystallization process and a critical factor in determining when to introduce seed crystals. encyclopedia.pub

Impact of Supersaturation on Crystallization Rates and Morphologies

Supersaturation, the ratio of the actual concentration of a solute to its concentration at saturation, is a critical driving force in crystallization. nih.govencyclopedia.pub Controlling the level of supersaturation allows for the regulation of both nucleation and crystal growth rates, which in turn dictates the particle size and distribution of the final product. mdpi.comencyclopedia.pub

A notable study by Luo Hu and colleagues investigated the effect of supersaturation on the production of potassium citrate. They determined that the optimal conditions for both nucleation and crystal growth rates were achieved when seed crystals were introduced and crystallization was carried out by evaporation within a supersaturation range of 1.05 to 1.15. mdpi.comencyclopedia.pub This precise control of supersaturation is essential for achieving desired product specifications.

| Supersaturation Range | Observation | Reference |

| 1.05 - 1.15 | Optimal nucleation and crystal growth rates for potassium citrate | mdpi.comencyclopedia.pub |

Polymorphism and Interspecies Conversion Phenomena (e.g., Anhydrous vs. Monohydrate Forms)

Potassium citrate primarily exists in its monohydrate form. nih.govmdpi.com However, the transition between the monohydrate and anhydrous forms is a key aspect of its crystallization science. In many applications, particularly in the food and pharmaceutical industries, an anhydrous product is required. nih.gov This transformation from the hydrated to the anhydrous form can be accomplished by adjusting the drying temperature. nih.govencyclopedia.pub

Thermogravimetric analysis (TGA) has been employed to study the dehydration of this compound. One study identified a single-step dehydration process with a differential thermogravimetry (DTG) peak at 214.6°C. researchgate.net Another source suggests that the monohydrate loses its water of crystallization at 180°C. atamanchemicals.com This variability may be attributed to different experimental conditions such as heating rate.

The crystal structures of both the anhydrous and monohydrate forms have been studied. While the lattice parameters are generally similar, reflecting the difference in water content, their powder diffraction patterns are considerably different. nih.gov The arrangement of the citrate anions in the two forms is distinct, and a clear mechanism for the transformation between the two phases is not immediately obvious from structural examination alone. nih.gov

Control Strategies for Tailored Crystal Properties and Particle Design

The ability to control the physical properties of crystalline this compound is crucial for its application. By manipulating various process parameters, it is possible to tailor characteristics such as crystal habit, size, and purity.

Influence of Temperature and Solvent Systems on Crystal Habit

Temperature plays a significant role in shaping the crystals of citrate compounds, largely because it affects the hydration state. mdpi.com For instance, in the case of calcium citrate, different hydrates crystallize at different temperatures. mdpi.comencyclopedia.pub While specific data on the morphological changes of this compound with temperature is limited, the general principle that temperature influences crystal shape holds true for citrates. mdpi.com

The solvent system is another powerful tool for controlling crystal habit. Potassium citrate exhibits high solubility in water, which fluctuates significantly with temperature, making simple reactive crystallization less effective. mdpi.comencyclopedia.pub Therefore, combinations of reactive crystallization with cooling or evaporative crystallization are often employed. mdpi.comencyclopedia.pub The use of co-solvents can also dramatically alter crystal morphology. For example, in the crystallization of calcium citrate, the use of a water-alcohol mixture can lead to the formation of nano-sized crystals because of the poor solubility of calcium citrate in alcohol, which inhibits further growth of the crystal nuclei. mdpi.comencyclopedia.pub While direct studies on this compound are scarce, the principle of using anti-solvents to control crystal size is a widely applicable strategy in crystallization.

Role of Impurities and Crystallization Modifiers

Impurities present in the crystallization medium can have a profound effect on the nucleation, growth, and morphology of crystals. researchgate.net These impurities can originate from the raw materials or be introduced during the manufacturing process. researchgate.net The interaction between impurities and the growing crystal surface can inhibit growth rates and modify the crystal habit. researchgate.net

In the context of citrates, the citrate ion itself can act as a crystallization modifier. For example, in the crystallization of calcium oxalate (B1200264), citrate is a known inhibitor of both nucleation and aggregation. oup.comurofrance.org It can alter the crystal morphology, leading to smaller and less aggregated crystals. oup.com This inhibitory effect is concentration-dependent. While this research focuses on calcium oxalate, it highlights the potential for citrate ions and other structurally similar molecules to act as modifiers in the crystallization of potassium citrate itself, by adsorbing to specific crystal faces and altering their growth rates. The presence of other ions can also influence crystallization. For instance, calcium and strontium salts can cause the precipitation of their corresponding citrates from potassium citrate solutions. oup.com

Advanced Crystallization Techniques: Evaporation, Cooling, Reactive Crystallization, and Membrane Distillation-Crystallization

The industrial production of this compound employs several advanced crystallization techniques to control crystal size, shape, and purity. Given that potassium citrate has a high solubility that fluctuates significantly with temperature, these methods are often used in combination to provide a sufficient driving force for crystallization. encyclopedia.pubmdpi.com

Evaporation, Cooling, and Reactive Crystallization

The most common crystallization methods for citrates involve a synergistic interaction of evaporation, cooling, and chemical reactions. encyclopedia.pub

Reactive Crystallization: This process forms the basis of potassium citrate synthesis, typically involving the neutralization of citric acid with a potassium source such as potassium carbonate or potassium hydroxide (B78521). wikipedia.org However, due to the high solubility of potassium citrate, simple reactive crystallization alone does not provide an adequate driving force for crystal formation. encyclopedia.pubmdpi.com Therefore, it is almost always combined with evaporation or cooling. The pH of the reaction is a critical parameter to control; for instance, one patented method specifies adjusting the pH to a range of 6.5-6.8. google.com

Evaporation Crystallization: This technique relies on removing the solvent (water) to achieve a state of supersaturation, which is the primary driving force for the crystallization process. encyclopedia.pub Research has shown that the degree of supersaturation is a crucial factor in controlling the nucleation and growth rate of crystals. Studies by Luo Hu et al. determined that the optimal nucleation and crystal growth rates for potassium citrate production are achieved when crystal seeds are added and evaporation is carried out at a supersaturation level between 1.05 and 1.15. encyclopedia.pubmdpi.com Industrial processes often use continuous crystallization systems with forced circulation evaporators to enhance efficiency and product quality. wikipedia.org

Cooling Crystallization: This method induces supersaturation by lowering the temperature of the solution. The rate of cooling is a key variable for controlling the final particle size of the crystals. mdpi.com For potassium citrate, a specified cooling period, such as cooling for one hour, is used to ensure complete crystallization after the solution has been evaporated to a saturated state. google.com

Research and patents have outlined specific operational parameters for these combined techniques to produce potassium citrate with desirable characteristics.

Table 1: Investigated Parameters in Potassium Citrate Crystallization

| Crystallization Technique | Parameter | Investigated Value/Range | Source |

|---|---|---|---|

| Continuous Evaporation Crystallization | System Vacuum | -0.08 to -0.09 MPa | wikipedia.org |

| Continuous Evaporation Crystallization | Temperature | 55 to 63 °C | wikipedia.org |

| Continuous Evaporation Crystallization | Concentrate Specific Gravity | 1.42 to 1.44 g/mL | wikipedia.org |

| Evaporation with Seeding | Supersaturation Ratio | 1.05 to 1.15 | encyclopedia.pubmdpi.com |

| Reactive & Cooling Crystallization | Reaction pH | 6.5 to 6.8 | google.com |

| Reactive & Cooling Crystallization | Cooling Time | 1 hour | google.com |

Membrane Distillation-Crystallization (MDCr)

Membrane distillation-crystallization is an emerging and promising hybrid technology that integrates membrane distillation with a crystallizer in a single unit. upc.edu This technique offers the potential to surpass conventional crystallization processes by providing superior control over crystal quality, including morphology and purity. researchgate.netgoogle.com

In MDCr, a microporous hydrophobic membrane separates a warm feed solution from a cooler distillate stream. The temperature gradient drives water vapor across the membrane, concentrating the feed solution to supersaturation levels. A key advantage of MDCr is the separation of nucleation and crystal growth phases. Nucleation predominantly occurs heterogeneously on the membrane surface, while crystal growth primarily takes place in the bulk of the mother liquor. google.com This separation allows for more precise control over the crystallization process, potentially yielding crystals with a uniform size and desired morphology. upc.edu While MDCr has been reviewed as a method for crystallization control in the citrate industry, specific research detailing its application directly to this compound production remains an area for future development. encyclopedia.pubresearchgate.net

Post-Crystallization Processing and Product Functionalization Research

Following the initial formation of crystals, post-crystallization processing is essential to isolate the final product and impart specific functional properties. The research and commercial trends for potassium citrate are increasingly focused on moving beyond simple purity to enhance characteristics like flowability, particle shape, and density for high-end applications. encyclopedia.pubmdpi.comresearchgate.net

Post-Crystallization Processing

Standard post-crystallization steps for this compound include separating the crystals from the mother liquor, followed by drying and sieving.

Separation: Centrifugation is commonly used to separate the wet potassium citrate crystals from the remaining solution. wikipedia.org

Drying: The drying stage is critical not only for removing residual moisture but also for controlling the hydration state of the compound. Potassium citrate is primarily available as a monohydrate. encyclopedia.pubresearchgate.net However, for applications requiring an anhydrous form, the transition from monohydrate to anhydrous can be achieved by carefully adjusting the drying temperature. encyclopedia.pubmdpi.com It is important to note that this compound is hygroscopic and can cake when exposed to high pressure or humidity during storage. jungbunzlauer.comsid.ir Therefore, controlled drying and appropriate storage conditions, such as below 75°F (24°C) and 55% relative humidity, are recommended. ingredi.com

Sieving: After drying, the product is sieved to achieve a uniform particle size distribution, resulting in a final product described as white, translucent crystals or a granular powder. wikipedia.orgadmbuydirect.com

Product Functionalization Research

The functionalization of potassium citrate aims to improve its physical properties to meet the demands of specific applications, which is a primary direction in the evolution of citrate products for the high-end market. encyclopedia.pubmdpi.com Much of the citrate currently produced through conventional methods results in a needle-like powder with low stack density and poor flowability. encyclopedia.pubmdpi.com Research is therefore focused on developing effective mechanisms to control the crystal form and shape. encyclopedia.pub

Key areas of functionalization research include:

Particle Size and Shape Control: A significant goal is to move away from undesirable needle-like crystals. A Chinese patent specifically describes a method to prepare this compound with a particular particle size, highlighting the industrial importance of this parameter. encyclopedia.pubresearchgate.net

Granulation: To improve handling and performance characteristics, potassium citrate powder can be processed into granules. This is often achieved through wet granulation, where a binder solution (e.g., PVP solution) is used to form larger agglomerates. sid.ir This process can yield products with higher tablet hardness, making them suitable for pharmaceutical applications like effervescent tablets. sid.ir Commercially, different granular grades are available, such as coarse, medium, and fine, to suit various applications. jungbunzlauer.com

Enhanced Functionalities: Research extends to developing novel applications for potassium citrate based on its chemical properties. For example, it is being explored as a promising biodegradable and non-toxic flame retardant for solid wood. jungbunzlauer.com Additionally, research into potassium citrate-activated porous carbon nanostructures is being conducted for applications in CO₂ adsorption and electroreduction, demonstrating the potential for this compound in advanced materials science. acs.org

Table 2: Product Forms and Functionalization of Potassium Citrate

| Processing/Functionalization | Description | Resulting Product/Application | Source |

|---|---|---|---|

| Drying | Adjusting temperature to control water content. | Transition from monohydrate to anhydrous form. | encyclopedia.pubmdpi.com |

| Granulation | Agglomerating powder into larger particles. | Coarse, medium, and fine granules with improved flowability. | jungbunzlauer.com |

| Wet Granulation | Using a binder solution to form granules. | Effervescent tablets with greater hardness. | sid.ir |

| Particle Size Control | Targeted crystallization process. | This compound with a specific particle size. | encyclopedia.pubresearchgate.net |

| New Applications | Utilizing inherent chemical properties. | Biodegradable flame retardant; activated carbon for CO₂ capture. | jungbunzlauer.comacs.org |

Structural Characterization and Spectroscopic Probes of Potassium Citrate Monohydrate

Elucidation of Atomic and Molecular Structure

The precise arrangement of atoms and molecules within a crystal lattice is fundamental to understanding its physical and chemical properties. For potassium citrate (B86180) monohydrate (K₃C₆H₅O₇·H₂O), techniques such as X-ray diffraction have been instrumental in revealing its intricate three-dimensional structure.

Single Crystal and Powder X-ray Diffraction (PXRD) Analysis

Single crystal X-ray diffraction and powder X-ray diffraction (PXRD) are powerful analytical techniques used to determine the crystallographic structure of a solid material. While single crystal XRD provides the most detailed atomic arrangement, PXRD is valuable for identifying crystalline phases and can be used for structure solution and refinement, especially when suitable single crystals are unavailable. nih.govrsc.orgfrontiersin.org

Studies on potassium citrate monohydrate and related isostructural compounds have utilized these methods to determine their crystal systems, space groups, and unit cell parameters. nih.govnih.gov For instance, the crystal structure of anhydrous tripotassium citrate has been solved and refined using laboratory X-ray powder diffraction data. nih.gov The powder pattern for this compound is available in the Powder Diffraction File (PDF) as entry 02-064-1651. nih.gov

Isostructural compounds, such as dipotassium (B57713) rubidium citrate monohydrate and potassium dirubidium citrate monohydrate, have also been analyzed using PXRD, revealing that they share the same crystal structure as trithis compound. nih.gov

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a (Å) | 9.3276(3) |

| b (Å) | 11.0188(4) |

| c (Å) | 11.1965(4) |

| Volume (Å3) | 1150.93(7) |

Coordination Environment and Polyhedra of Potassium Cations within the Crystal Lattice

In the related anhydrous tripotassium citrate structure, there are three unique potassium cations, which are 6-, 8-, and 6-coordinate, all with irregular geometries. nih.gov These coordination polyhedra, denoted as [KOₙ], share edges and corners to create a three-dimensional framework. nih.govresearchgate.net

Specifically, in the anhydrous form:

Both terminal carboxylate groups chelate to a single potassium cation (K20). nih.gov

A terminal carboxylate oxygen and the hydroxyl oxygen chelate to another potassium cation (K21). nih.gov

The other terminal carboxylate oxygen and the hydroxyl oxygen chelate to a third potassium cation (K19). nih.gov

Various terminal and central carboxylate oxygen pairs also chelate to the potassium cations, creating a complex coordination network. nih.gov

In isostructural compounds like dipotassium rubidium citrate monohydrate, the metal-oxygen coordination polyhedra (MO₆ and MO₇) also share edges to form a three-dimensional framework. nih.gov The coordination environment in mixed-cation citrates, such as dilithium (B8592608) this compound, involves the citrate anion chelating to three different potassium cations. researchgate.net

Delineation of Hydrogen Bonding Networks and Supramolecular Interactions

Hydrogen bonding plays a crucial role in the crystal packing of this compound, influencing its stability and properties. The water molecule and the hydroxyl group of the citrate anion are key participants in these interactions.

In the monohydrate structure, the water molecule acts as a donor in two strong, charge-assisted O-H···O hydrogen bonds to carboxylate groups. nih.gov Additionally, the hydroxyl group of the citrate anion forms an intramolecular hydrogen bond to one of the central carboxylate oxygen atoms. nih.gov This intramolecular hydrogen bond is also observed in the anhydrous form of tripotassium citrate, where it involves the hydroxy group and the central carboxylate group, forming a graph-set motif of S(5). nih.gov

These hydrogen bonds, along with the coordination of the potassium cations, contribute to the formation of a three-dimensional supramolecular network. researchgate.netmonash.edu In related structures, such as those of mixed ammonium-potassium citrates, extensive hydrogen bonding from the ammonium (B1175870) ions to the citrate oxygen atoms is also observed. iucr.org

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the molecular structure and bonding within a compound. By measuring the vibrational frequencies of different functional groups, these methods provide a unique "molecular fingerprint" and offer insights into conformational details.

Fourier-Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy of this compound reveals characteristic absorption bands corresponding to its various functional groups. The spectrum of this compound shows a distinct single broad band centered around 1580 cm⁻¹. rsc.org

A notable feature in the FTIR spectrum is the presence of an isolated -OH group, with a maximum at 3734 cm⁻¹, which is attributed to the alcoholic functionality of the citrate anion. rsc.org A broad band with a maximum at 3290 cm⁻¹ and a shoulder at 3210 cm⁻¹ is also observed, arising from the water molecules interacting with the citrate units. rsc.org

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1580 | Carboxylate (COO⁻) asymmetric stretching |

| 3734 | Isolated alcoholic -OH stretching |

| 3290 (maximum) | O-H stretching of water molecules |

| 3210 (shoulder) | O-H stretching of water molecules interacting with citrate |

Raman Spectroscopy Characterization

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound displays several characteristic peaks. rsc.org In the low-frequency range (below 400 cm⁻¹), features can be observed that are likely attributable to K-O vibrational modes. rsc.org

Correlation of Vibrational Modes with Structural Features and Ligand Perturbations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful probe into the molecular structure of this compound. The vibrational modes, particularly those of the citrate ligand, are sensitive to the local chemical environment, including coordination with the potassium ions and the presence of water of hydration. The carboxylate (COO⁻) groups of the citrate anion are central to its function and interaction within the crystal lattice.

In the solid state, the infrared spectrum of this compound is characterized by distinct bands corresponding to the vibrational modes of the citrate anion. A key feature is a single, broad absorption band centered at approximately 1580 cm⁻¹, which is assigned to the asymmetric stretching mode (νₐₛₙₘ(COO⁻)) of the carboxylate groups. rsc.org The broadness of this band suggests a degree of similarity in the environment of the different carboxylate groups within the molecule.

The sensitivity of these vibrational modes to the ligand's environment—a phenomenon known as ligand perturbation—can be observed when comparing the spectrum of this compound to related metal-organic frameworks. For instance, in the case of UTSA-16, a microporous material where citrate acts as an organic linker and cobalt(II) ions are present, the vibrational spectrum shows significant changes. rsc.org The single broad carboxylate band seen in potassium citrate is replaced by a more complex absorption pattern with multiple maxima, indicating that the coordination of the citrate to a different metal ion (Co²⁺) and its incorporation into a rigid framework alters the vibrational properties of the carboxylate groups. rsc.org This perturbation highlights how vibrational spectroscopy can be used to discern subtle changes in the structural and bonding characteristics of the citrate ligand.

Key Vibrational Modes of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| νₐₛₙₘ(COO⁻) | 1580 | Asymmetric stretching of the carboxylate groups. Appears as a single broad band in the IR spectrum. rsc.org |

Advanced X-ray Absorption Spectroscopy for Electronic Structure Analysis

Advanced synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) provide element-specific insights into the electronic structure and local coordination environment of atoms in a compound. For this compound, K-edge XAS is particularly valuable for probing the unoccupied electronic states and understanding the nature of the bonding between the potassium ion and the citrate ligand. aip.org

K-edge X-ray Absorption Near Edge Structure (XANES) Spectroscopy

Potassium K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy involves the excitation of a potassium 1s core electron to unoccupied valence or continuum states. aip.org This technique is highly sensitive to the coordination geometry, bonding environment, and electronic configuration of the potassium ion. berstructuralbioportal.orgunc.edu

The K-edge XANES spectrum of tri-potassium citrate monohydrate, [K₃(C₆H₅O₇)·H₂O], displays a series of unique, well-defined features across an energy range of about 13 eV, despite potassium having a similar first-shell coordination to oxygen as in other potassium organic salts. aip.orgnih.gov This indicates that the spectral shape is not merely determined by the immediate atomic neighbors but is influenced by the broader ligand structure. aip.orgnih.gov The spectrum for this compound shows distinct peaks, with notable features appearing between 3616.6 and 3617.2 eV, and another significant peak within 1 eV of 3622.0 eV. aip.org These feature-rich spectra serve as a unique "fingerprint" that can be used to identify the compound in complex chemical and biological systems. berstructuralbioportal.orgunc.edu

Principal Features in the K-edge XANES Spectrum of this compound

| Feature | Approximate Energy (eV) | Description |

|---|---|---|

| Pre-edge/Edge Feature | 3616.6 - 3617.2 | A distinct peak in the absorption edge region, common to several potassium organic salts. aip.org |

| Post-edge Feature | ~3622.0 | A second prominent peak observed approximately 5-6 eV above the main edge feature. aip.org |

| Multiple Scattering Feature | 3645 - 3652 | A broad feature in the higher energy range resulting from multiple scattering of the photoelectron. aip.org |

Probing Electronic Transitions and Density of States (DOS)

The features observed in the K-edge XANES spectrum are a direct reflection of the electronic transitions from the potassium 1s core level to unoccupied orbitals of appropriate symmetry. aip.orglboro.ac.uk The primary transitions are of dipole character, promoting the 1s electron to unoccupied p-states, predominantly the K 4p orbitals. unc.edulboro.ac.uk

To precisely identify the electronic transitions responsible for the unique spectral features of this compound, experimental spectra are often compared with theoretical simulations derived from computational methods like time-dependent density functional theory (TD-DFT) and Bethe-Salpeter equation (BSE) based approaches. aip.orgnih.govresearchgate.net These calculations allow for the deconvolution of the spectrum into contributions from various electronic transitions.

The analysis is further deepened by calculating the projected density of states (DOS), which illustrates the contribution of different atomic orbitals (K, C, O, H) to the unoccupied electronic states at various energy levels. aip.orgresearchgate.net For this compound, computational studies have shown that the features in the XANES spectrum correspond directly to high-density regions of unoccupied potassium p-states. aip.orgresearchgate.net Specifically, a distinct feature in the experimental XAS spectrum located approximately 7.5 eV above the absorption edge has been correlated with a prominent feature in the calculated K p-DOS, confirming that this spectral peak arises from the transition of a K 1s electron into these unoccupied potassium p-orbitals. aip.orgresearchgate.net This correlation provides a detailed map of the electronic structure and validates the theoretical models used for its interpretation.

Correlation of XANES Features with Electronic Structure

| Spectral Feature (from edge) | Associated Electronic Transition | Evidence/Methodology |

|---|---|---|

| Main Absorption Edge & Post-edge Peaks | K 1s → K 4p | The primary dipole-allowed transition for the K K-edge. unc.edulboro.ac.uk |

| Feature at ~7.5 eV | Transition to unoccupied K p-states | Corresponds to a feature in the calculated K p-Density of States (DOS) from BSE simulations. aip.orgresearchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the crystal structure, bonding, and electronic properties of potassium citrate (B86180) and its hydrates.

DFT calculations are instrumental in refining and validating crystal structures obtained from experimental techniques like X-ray powder diffraction. For various citrate salts, including those of potassium, DFT has been used to optimize the geometry of the crystal lattice, providing accurate predictions of lattice parameters. researchgate.netimsa.edu The crystal structure of anhydrous tripotassium citrate, for instance, has been solved and refined using laboratory X-ray powder diffraction data and subsequently optimized using DFT. nih.gov This dual approach of experimental analysis and computational optimization ensures a high degree of accuracy in the determined crystal structures. nih.gov

The predictive power of DFT is also highlighted in studies of mixed-cation citrates, such as dilithium (B8592608) potassium citrate monohydrate (LiK₂C₆H₅O₇·H₂O). In such cases, the crystal structure was solved by direct methods from powder diffraction data and then optimized using DFT techniques. researchgate.netresearchgate.netiucr.org The excellent agreement between the experimentally refined and DFT-optimized structures provides strong evidence for the correctness of the determined structure. iucr.org The root-mean-square Cartesian displacement between the refined and optimized structures for lithium dipotassium (B57713) citrate monohydrate was found to be a mere 0.047 Å. iucr.org

Below is a table comparing the refined and DFT-optimized lattice parameters for a related compound, anhydrous tripotassium citrate, illustrating the close agreement between experimental and theoretical approaches.

| Lattice Parameter | Refined Value (Å) | DFT-Optimized Value (Å) |

| a | 15.118 | 15.099 |

| b | 11.905 | 11.832 |

| c | 6.586 | 6.579 |

| Data for anhydrous tripotassium citrate. nih.gov |

Bond Valence Sum (BVS) calculations, often performed on DFT-optimized geometries, are used to verify the oxidation states of the cations in the crystal structure. For the three unique potassium cations in anhydrous tripotassium citrate, the BVS values are 1.12, 1.03, and 1.12 valence units, which are in good agreement with the expected value of +1 for potassium. nih.gov Similarly, in lithium dithis compound, the eight-coordinate K⁺ ion has a bond-valence sum of 1.04. iucr.orgnih.gov These calculations help in assessing the reliability of the determined crystal structure. mit.edu

The citrate anion itself can adopt different conformations, and DFT calculations have shown that the trans,trans-conformation is one of the low-energy conformations for an isolated citrate. nih.govnih.gov The citrate anion can chelate to potassium cations through its carboxylate and hydroxyl groups. nih.govresearchgate.net For example, in anhydrous tripotassium citrate, both terminal carboxylate groups chelate to a single potassium cation. nih.gov In diammonium potassium citrate, the citrate anion doubly chelates to a potassium ion through the hydroxyl group and a terminal carboxylate group. iucr.org

| Cation | Coordination Number | Bond Valence Sum (v.u.) |

| K19 (in anhydrous tripotassium citrate) | 6 | 1.12 |

| K20 (in anhydrous tripotassium citrate) | 8 | 1.03 |

| K21 (in anhydrous tripotassium citrate) | 6 | 1.12 |

| K19 (in lithium dithis compound) | 8 | 1.04 |

| Data compiled from various DFT studies. nih.goviucr.orgnih.gov |

Time-dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to simulate electronic excitation spectra, such as X-ray Absorption Near-Edge Structure (XANES) spectra. q-chem.com This technique has been employed to understand the K K-edge XANES spectra of potassium-organic salts, including trithis compound. researchgate.netaip.org

Simulations using TD-DFT help in assigning the features observed in experimental XANES spectra to specific electronic transitions. researchgate.netacs.org For this compound, TD-DFT calculations have been used to model the experimental spectrum and identify the molecular orbital contributions to the observed features. researchgate.net The K K-edge XANES probes the transitions from the K 1s core level to unoccupied valence orbitals. aip.org The feature-rich spectra of potassium organic salts are associated with the entire ligand, despite the similar first-shell bonding environments around the potassium center. aip.org The combination of experimental XANES and TD-DFT simulations provides a detailed understanding of the electronic structure and bonding in this compound. researchgate.netaip.org

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for investigating the behavior of substances in the solution phase, providing insights into solvation and intermolecular interactions.

MD simulations can model the hydration of potassium ions and citrate anions in water. These simulations show how water molecules arrange themselves around the ions, forming hydration shells. acs.org The interactions between the ions and water molecules are crucial for understanding the solubility and other solution properties of potassium citrate. In solutions of citrates, metal cations attract water molecules, which can disrupt the hydrogen bonding network of water. coppjournal.org For potassium ions, this effect is different compared to smaller ions like sodium and lithium. coppjournal.org While not exclusively focused on this compound, MD studies on various citrate solutions provide a general framework for understanding these solvation dynamics. acs.orgcoppjournal.org

In an aqueous solution, potassium citrate dissociates into potassium cations and citrate anions, which then interact with the surrounding water molecules and with each other. MD simulations can elucidate the nature of these intermolecular interactions, which include ion-dipole interactions between the ions and water, and hydrogen bonding between water molecules and the carboxylate and hydroxyl groups of the citrate anion. science.gov The balance of these interactions governs the behavior of the solution. science.gov Studies on related systems, such as amino acids in aqueous solutions of other salts, demonstrate the power of MD in combination with other techniques to probe these complex interactions. researchgate.net

Computational Approaches to Crystallization Modeling

The crystallization of potassium citrate is a critical process that determines the final product's key characteristics, such as purity, crystal size, and shape. mdpi.com Computational modeling has emerged as a powerful technique to enhance the predictability and control of the crystallization process. mdpi.comencyclopedia.pub By simulating the conditions of crystallization, researchers can identify optimal parameters for desired outcomes.

A crucial parameter in crystallization is the degree of supersaturation, which serves as the driving force for nucleation and crystal growth. mdpi.com Studies on potassium citrate production have investigated the impact of supersaturation on nucleation and growth rates. Research has found that for the production of potassium citrate, the ideal nucleation and crystal growth rates are achieved when crystalline seeds are introduced and crystallization is carried out by evaporation at a supersaturation level between 1.05 and 1.15. mdpi.comencyclopedia.pub This specific range represents the optimal ratio of the weight of solute actually dissolved to the theoretical weight at saturation. mdpi.com

In addition to thermodynamic parameters, computational methods are used to predict the final morphology of the crystals. The Bravais-Friedel-Donnay-Harker (BFDH) model, for instance, is a computational method used to forecast the expected crystal habit based on the crystal lattice. iucr.orgnih.gov This method has been applied to various citrate salts, predicting morphologies such as blocky or platy shapes, which are critical for the material's handling and application. iucr.orgiucr.org The use of computer simulation and machine learning methods is expected to further improve the control over reactive crystallization processes in real-time. mdpi.comencyclopedia.pub

Interactive Data Table: Parameters in Crystallization Modeling of Potassium Citrate

| Parameter Studied | Method/Model | Finding/Optimal Range | Reference |

| Supersaturation | Evaporative Crystallization | 1.05–1.15 for optimal nucleation and growth | mdpi.com, encyclopedia.pub |

| Crystal Morphology | Bravais-Friedel-Donnay-Harker (BFDH) | Predicts crystal habit (e.g., blocky, platy shapes) | iucr.org, nih.gov, iucr.org |

Quantum Chemical Investigations of Reactivity and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of this compound. nih.gov These methods are frequently used to complement experimental data, such as those from X-ray powder diffraction, by refining and optimizing the crystal structure. iucr.orgiucr.orgnih.gov

In systematic studies of alkali metal citrate salts, DFT calculations have been instrumental. nih.govnih.gov For instance, the geometry of the crystal structure is often optimized using a specific functional, such as B3LYP, within a computational package like CRYSTAL09. nih.gov These calculations help to precisely determine atomic positions and understand the coordination environment of the metal ions. iucr.orgnih.gov In related citrate structures, DFT has been used to analyze the KO8 coordination polyhedra, where potassium ions are coordinated by eight oxygen atoms, and to calculate bond-valence sums to verify the coordination environment. iucr.org

Interactive Data Table: DFT Studies on Citrate Compounds

| Computational Method | Software/Functional | Key Findings | Reference |

| Geometry Optimization | CRYSTAL09 / B3LYP | Refined crystal structure in agreement with diffraction data. | nih.gov |

| Structural Analysis | Density Functional Theory (DFT) | Characterization of KO8 coordination polyhedra. | iucr.org |

| Supramolecular Analysis | Density Functional Theory (DFT) | Confirmation of intramolecular O-H···O hydrogen bonds. | iucr.org, nih.gov, nih.gov |

| Stability Assessment | General Material Data | Chemically stable under ambient conditions; low reactivity. | jungbunzlauer.com, hpa.gov.tw |

Research Applications in Chemical and Biological Systems Non Clinical

Role as Buffering Agents in Research Systems

One of the primary functions of potassium citrate (B86180) monohydrate in research is as a buffering agent. cjchemicals.netsigmaaldrich.comatamanchemicals.com It helps to maintain a stable pH in solutions, which is critical for a wide range of chemical and biological experiments. morphisto.deriverlandtrading.com A 1% solution of potassium citrate monohydrate has a pH in the range of 7.5 to 9.0, making it effective for stabilizing the pH in slightly alkaline conditions. chemicalbook.comlookchem.com This property is essential for ensuring that pH-sensitive reactions and systems proceed under optimal and reproducible conditions. morphisto.de

In biological research, maintaining a constant physiological pH is crucial for the successful growth and maintenance of cells in vitro. This compound is utilized in the formulation of cell culture media to ensure pH stability. hamptonresearch.comsigmaaldrich.com The citrate buffer system, which includes potassium citrate, helps to maintain the pH close to physiological conditions, preventing pH-related stress or changes that could affect cellular processes. morphisto.de Its use is particularly important in creating sterile-filtered solutions for applications like protein crystallization, where precise pH control is paramount. hamptonresearch.com

This compound is a key component in the formation of aqueous two-phase systems (ATPS) and aqueous biphasic systems (ABS). sigmaaldrich.comsigmaaldrich.com These systems, which are comprised mainly of water, are used for the separation and purification of biomolecules and other compounds as a cleaner alternative to conventional liquid-liquid extraction systems. nih.govsci-hub.st Potassium citrate acts as a phase-forming salt; when mixed with certain polymers like polyethylene (B3416737) glycol (PEG) or specific ionic liquids in an aqueous solution, it induces the formation of two immiscible aqueous phases. sci-hub.stfrontiersin.orgacs.org

The ability of potassium citrate to form these systems is influenced by factors such as pH, with alkaline environments being more favorable for phase separation. rsc.org Researchers have characterized numerous ATPS and ABS configurations using potassium citrate for various applications, such as the separation of proteins, enzymes, and other biomolecules. nih.govfrontiersin.orgnord.no

| System Type | Components | Key Research Finding | Reference |

|---|---|---|---|

| ATPS | Potassium citrate, Polyethylene glycol (PEG) 6000 | System favored the partition of lignocellulose to the top phase after hydrolysis of sugarcane bagasse. | frontiersin.org |

| ATPS | Potassium citrate, Polyethylene glycol (PEG) 2000 | Investigated for glucose and protein partitioning, noted for being less viscous than systems with PEG 6000. | frontiersin.org |

| ABS | Potassium citrate/citric acid buffer, Polyethylene glycol (PEG) 400, Chloride-based ionic liquids | Used to evaluate the extraction potential for various biomolecules, including phenolic antioxidants and alkaloids. | nih.gov |

| ABS | Potassium citrate, Imidazolium-based ionic liquids | The ability to form two liquid phases was studied, addressing the effect of the citrate salt on phase behavior. | sci-hub.st |

| ABS | Potassium citrate, C4Gu-Cl (an ionic liquid) | Demonstrated that alkaline pH environments (pH > 5) are more favorable for promoting phase separation. | rsc.org |

Chelating Properties in Industrial and Environmental Contexts

Potassium citrate's ability to chelate, or bind, metal ions is another of its significant properties. chemicalbook.comatamanchemicals.com The citrate ion can form stable complexes with various metal ions, effectively sequestering them in a solution. chemicalbook.com This chelating action is leveraged in numerous industrial, agricultural, and environmental research applications. jungbunzlauer.comatamanchemicals.com

In agriculture, potassium citrate serves as both a source of potassium, an essential macronutrient for plants, and a chelating agent that can improve the bioavailability of other nutrients. google.comekb.eg It helps with water and nutrient transport within the plant, supports photosynthesis, and can improve water retention in the soil. google.comekb.eg

Research has shown that applying potassium in the form of potassium citrate can enhance plant growth, chlorophyll (B73375) content, and potassium uptake more effectively than other potassium sources like potassium sulfate (B86663). ekb.eg Studies on garlic, for instance, have demonstrated that the application of potassium citrate with humic acid significantly improves total yield and the concentration of bioactive components. nih.gov Its chelating properties may contribute to keeping micronutrients in a soluble, plant-available form within the soil.

| Crop | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Spinach | Potassium citrate (100% of K requirement) | Improved K uptake (%) significantly compared to potassium sulfate treatments. | ekb.eg |

| Spinach | Potassium citrate (100% of K requirement) | Higher chlorophyll content (SPAD value) compared to potassium sulfate treatments. | ekb.eg |

| Garlic | Humic acid (2 g/L) + Potassium citrate (10 mL/L) | Produced the highest total yield (ton/ha) compared to other treatments and control. | nih.gov |

| Garlic | Humic acid + Potassium citrate | Increased sulfur content in bulbs as the application rate increased. | nih.gov |

The chelating nature of potassium citrate is applied in water treatment processes, where it acts as a sequestering agent to control water hardness by binding calcium and magnesium ions, thereby preventing scale formation. riverlandtrading.com In industrial chemistry, it is used in electroplating baths. riverlandtrading.com As a complexing agent in these baths, it can improve the conductivity and stability of the electroplating solution, which is used for depositing metal coatings such as gold and copper. riverlandtrading.com In the past, highly toxic potassium cyanide was common in gold plating; potassium citrate offers a low-toxicity alternative as a complexing agent. google.com

In soil science, the interaction between organic compounds and mineral surfaces is critical for carbon cycling and nutrient availability. princeton.edu Potassium is abundant in soil but often structurally bound within minerals, making it inaccessible to plants. aip.org Research into microbial weathering of minerals has identified organic acids, like citric acid, as key players in releasing this bound potassium. aip.org

Studies using advanced techniques like X-ray absorption spectroscopy have investigated how potassium citrate interacts with mineral phases. aip.org Fungi, for example, can use citric acid to chelate and uptake potassium from K-feldspar minerals. nih.gov The resulting K-citrate complexes have been identified within fungal hyphae, demonstrating a direct mechanism for the biological weathering of soil minerals and the subsequent transformation of potassium into a bioavailable, organic form. nih.gov The addition of organic matter, which releases organic acids, can increase the concentration of available potassium in the soil by dissolving potassium-containing minerals and forming chelating compounds. sabraojournal.org

Advanced Materials Science Applications

This compound is increasingly being explored for its utility in advanced materials science, moving beyond its traditional roles. Researchers are investigating its potential in creating more sustainable and high-performance materials, from reducing the flammability of wood composites to serving as a key ingredient in sophisticated energy storage systems.

Investigations as a Bio-derived Flame Retardant in Wood Composites

The use of this compound as a bio-derived flame retardant is a promising area of research, aligning with the demand for more environmentally friendly and non-toxic fire safety solutions. jungbunzlauer.com Unlike many conventional flame retardants, such as certain halogenated compounds or boron compounds which can pose environmental and health risks, potassium citrate is a food-approved, biodegradable, and non-toxic substance. jungbunzlauer.comgoogle.com

Research has focused on its application in solid wood and wood composites. Studies have examined the efficacy of tripotassium citrate (TPC) in combination with an eco-friendly thermosetting resin composed of sorbitol and citric acid (SorCA). mdpi.com This combination aims to enhance the flame retardancy of wood while improving the fixation of the water-soluble TPC within the wood structure. mdpi.com

Key findings from research on Scots Pine (Pinus sylvestris L.) treated with a TPC and SorCA combination revealed:

Enhanced Flame Retardancy : Initial tests demonstrated that TPC significantly improves the fire-retardant properties of the wood. mdpi.com

Fixation Challenges : Despite high initial weight percent gain (WPG), the treatment showed challenges in fixation stability, with leaching tests indicating a reduction in efficacy. mdpi.com

Post-Leaching Performance : Even after severe leaching procedures, Bunsen burner tests showed that the treated wood still exhibited enhanced fire performance compared to untreated samples. However, cone calorimetry measurements, which provide more detailed data on combustion behavior, indicated less favorable outcomes post-leaching, highlighting the need for better retention strategies. mdpi.com

A patent for flame retardant compositions also details the effectiveness of potassium citrate. google.com Cone calorimeter tests were used to evaluate spruce wood samples treated with various potassium citrate-based formulations. The data demonstrates that combining potassium citrate with specific binders can improve its fire-retardant properties compared to using the salt alone. google.com

| Formulation | Time to Ignition (s) | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) |

|---|---|---|---|

| Untreated Spruce | 35 | 250 | 80 |

| 23% Potassium Citrate Solution | 55 | 180 | 65 |

| Potassium Citrate + Binder Composition 3 (Phosphorous acrylate) | 70 | 150 | 55 |

| Potassium Citrate + Binder Composition 4 (Sulfenamide acrylate) | 65 | 160 | 60 |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Potassium citrate is also being utilized as a precursor or component in the synthesis of advanced porous materials like Metal-Organic Frameworks (MOFs) and coordination polymers. scirp.org MOFs are highly porous crystalline materials constructed from metal ions or clusters linked by organic ligands, offering vast potential in gas storage, separation, and catalysis. espublisher.comgoogle.com

In one study, a composite porous carbon material was developed using a mixture of a zinc-based MOF (ZM) and potassium citrate as a carbon precursor. scirp.org The mixture was carbonized at high temperatures (600°C-900°C) in a process where the potassium citrate acts as both a carbon source and a self-activating agent. The decomposition of potassium citrate helps to create a well-developed pore structure within the final carbon material. scirp.org This method significantly enhances the material's specific surface area and porosity compared to carbon derived from the MOF alone. scirp.org

The resulting composite porous carbon (ZMPC) exhibited a remarkably high specific surface area, making it a promising candidate for applications such as supercapacitors. scirp.org The citrate ion's ability to coordinate with metal ions is fundamental to its role in forming these complex structures. researchgate.net

| Material (ZMPC-T-1:15) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| ZMPC-600-1:15 | 190.87 | 0.16 | 3.35 |

| ZMPC-700-1:15 | 1040.52 | 0.56 | 2.15 |

| ZMPC-800-1:15 | 2014.97 | 1.11 | 2.17 |

| ZMPC-900-1:15 | 1684.35 | 0.86 | 2.04 |

Exploration as Components in Energy Storage Electrode Materials

The unique properties of this compound make it a valuable precursor for creating high-performance electrode materials for energy storage devices, particularly supercapacitors and potassium-ion batteries.

In supercapacitor research, potassium citrate is used as a carbon and potassium source to synthesize porous carbon materials. A simple one-step thermal treatment of a mixture of potassium citrate and urea, for instance, can produce highly porous nitrogen-doped carbons. csic.es These materials possess a large surface area, primarily composed of micropores, which is essential for efficient ion adsorption and storage. The resulting carbons have demonstrated excellent performance as supercapacitor electrodes. csic.es In another application, nitrogen and phosphorus-doped carbon materials prepared by calcining potassium citrate were used as electrode materials for zinc-ion hybrid supercapacitors (ZIC), showing high specific capacitance and energy density. zbaqchem.com

In the realm of potassium-ion batteries, which are emerging as a cost-effective alternative to lithium-ion systems, potassium citrate plays a role in synthesizing cathode materials. It has been used as a chelating agent and potassium source in the preparation of Prussian blue analogues, such as potassium manganese hexacyanoferrate (KMnHCF). sciengine.comsemi.ac.cn In one synthesis, potassium citrate was used alongside manganese (II) sulfate and potassium ferrocyanide to create a KMnHCF cathode that exhibited high discharge capacity and unprecedented cycling stability, lasting over 130,000 cycles with negligible capacity loss. semi.ac.cn

| Application | Material | Key Performance Metric | Source |

|---|---|---|---|

| Supercapacitor | N-doped carbon (from potassium citrate/urea) | High surface area (up to 2400 m²/g) | csic.es |

| Zinc-Ion Hybrid Supercapacitor | N, P-doped carbon | Specific Capacitance: 254.2 F/g at 0.5 A/g | zbaqchem.com |

| Potassium-Ion Battery Cathode | Potassium Manganese Hexacyanoferrate | Discharge Capacity: 160 mAh/g at 300 mA/g | semi.ac.cn |

| Potassium-Ion Battery Cathode | Potassium Manganese Hexacyanoferrate | Capacity Retention: >99% after 130,000 cycles | semi.ac.cn |

Analytical Methodologies for Potassium Citrate Monohydrate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful tool for separating and quantifying the components of a mixture. For potassium citrate (B86180) monohydrate, High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly valuable.

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of the citrate component in pharmaceutical preparations. researchgate.netresearchgate.net This technique offers a high degree of precision and accuracy for determining the content and identifying related substances.

A validated RP-HPLC method for the simultaneous determination of potassium citrate and sodium citrate in chewable tablets has been established. researchgate.net The separation is typically achieved on a C18 column. researchgate.netresearchgate.net The mobile phase often consists of an aqueous buffer, such as ammonium (B1175870) sodium phosphate (B84403) adjusted to an acidic pH, mixed with an organic modifier like methanol. researchgate.net Detection is commonly performed using a UV detector at a low wavelength, such as 210 nm, where the citrate ion absorbs light. researchgate.netresearchgate.net

Method validation according to ICH guidelines has demonstrated the reliability of HPLC for this purpose. researchgate.net Key validation parameters from a study are summarized below:

| Parameter | Result |

| Linearity Range | 2.5 to 40 mmol/L |

| Correlation Coefficient (r²) | 0.9999 |

| Average Recovery | 100.24% (RSD = 0.26%) |

| Precision (RSD) | 0.14% |

| Repeatability (RSD) | 1.3% |

| Limit of Detection (LOD) | 0.8 µg/mL |

| Limit of Quantification (LOQ) | 3 µg/mL |

| Data sourced from a study on the determination of potassium citrate and sodium citrate chewable tablets. researchgate.net |

This method proves to be simple, rapid, accurate, and sensitive, making it suitable for routine quality control and stability studies of potassium citrate formulations. researchgate.netresearchgate.net

Ion Chromatography (IC) is a highly efficient technique for determining both the potassium (cation) and citrate (anion) ions. frontiersin.orggcms.cz As part of a modernization initiative, the United States Pharmacopeia (USP) has updated the monograph for potassium, replacing traditional titration methods with IC analysis for quantifying potassium content in oral solutions containing potassium citrate. gcms.cz

For potassium determination, the method specifies the use of a cation-exchange column (such as a Metrosep C 6 - 150/4.0, L76 packing material) with non-suppressed conductivity detection. gcms.cz The mobile phase is typically an acidic solution, like nitric acid. gcms.cz This IC method has been validated according to USP General Chapters <621> and <1225>, meeting all acceptance criteria for the potassium assay. gcms.cz

| Validation Parameter | Result |

| Tailing Factor | 1.3 |

| Recovery (spiked samples) | 99.2% |

| Repeatability RSD (standards & samples) | < 0.4% |

| Exemplary results from the IC method validation for potassium in potassium citrate and citric acid oral solution as per USP. gcms.cz |

IC is also utilized for the analysis of the citrate anion, often employing ion-exclusion chromatography with a dilute acid eluent (e.g., sulfuric acid) and a conductivity detector. frontiersin.orgchromforum.org

Titrimetric Methods for Assay and Concentration Determination

Titrimetry represents a classic and reliable approach for the assay of potassium citrate. The United States Pharmacopeia (USP) describes a non-aqueous acid-base titration for this purpose. usp.orgdrugfuture.com

In this method, a precisely weighed sample of potassium citrate is dissolved in a non-aqueous solvent, typically glacial acetic acid. usp.orgdrugfuture.comnih.gov The solution is then titrated with a standardized solution of a strong acid, such as 0.1 N perchloric acid. usp.orgdrugfuture.comnih.gov The endpoint of the titration can be determined visually using an indicator like crystal violet, which changes color from violet to a final green endpoint. drugfuture.comnih.gov Alternatively, a potentiometric endpoint detection system can be used. fao.org A blank determination is performed to correct for any titrant consumed by the solvent. drugfuture.com

The percentage of potassium citrate in the sample is calculated based on the volume of titrant consumed, its normality, and the sample weight. drugfuture.com Each milliliter of 0.1 N perchloric acid is equivalent to 10.21 mg of anhydrous potassium citrate. nih.gov

A modified method for assaying mixtures of citrate and citric acid involves two separate titrations combined with ion-exchange chromatography. nih.gov This approach allows for the determination of both the free citric acid content and the total citrate content, providing a more comprehensive analysis of such formulations. nih.gov

Gravimetric Analysis for Hydrate (B1144303) Content and Purity

Gravimetric analysis is a fundamental technique used to determine the water content (hydrate content) and thermal stability of potassium citrate monohydrate. One common method involves measuring the mass loss on drying. researchgate.net

In this procedure, a sample of this compound is heated in an oven at a specified temperature for a set duration, for instance, at 200°C for 40 minutes. researchgate.net The difference in mass before and after drying corresponds to the amount of water of hydration that has been driven off. This allows for the calculation of the hydrate content and verification of the monohydrate form.